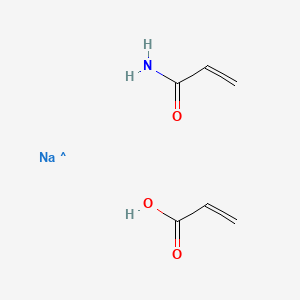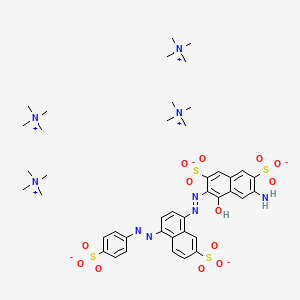
L-Sorbose, 6-azido-6-deoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Sorbose, 6-azido-6-deoxy- is a derivative of L-sorbose, a ketohexose sugar. This compound is characterized by the substitution of an azido group (-N₃) at the sixth carbon position, replacing the hydroxyl group (-OH). This modification imparts unique chemical properties to the molecule, making it valuable in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Sorbose, 6-azido-6-deoxy- typically involves a multi-step process. One common method starts with L-sorbose, which undergoes selective protection and activation of the hydroxyl groups. The key step involves the substitution of the hydroxyl group at the sixth position with an azido group. This can be achieved using reagents such as azidotrimethylsilane (TMSN₃) in the presence of a catalyst like tin(IV) chloride (SnCl₄) under anhydrous conditions .
Industrial Production Methods
Industrial production of L-Sorbose, 6-azido-6-deoxy- often employs enzymatic methods due to their efficiency and selectivity. For instance, a two-step enzymatic strategy involves the isomerization of L-fucose to L-fuculose, followed by epimerization to 6-deoxy-L-sorbose. The azido group is then introduced using azidotrimethylsilane .
Analyse Chemischer Reaktionen
Types of Reactions
L-Sorbose, 6-azido-6-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Azidotrimethylsilane (TMSN₃), tin(IV) chloride (SnCl₄)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Cycloaddition: Copper(I) iodide (CuI), sodium ascorbate
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-amino-6-deoxy-L-sorbose.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
L-Sorbose, 6-azido-6-deoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Wirkmechanismus
The mechanism of action of L-Sorbose, 6-azido-6-deoxy- is primarily determined by the azido group. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. In biological systems, the azido group can be reduced to an amine, which can then interact with various molecular targets, including enzymes and receptors, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
L-Sorbose, 6-azido-6-deoxy- can be compared with other azido sugars and deoxy sugars:
6-deoxy-L-sorbose: Lacks the azido group, making it less reactive in bioorthogonal chemistry.
6-azido-6-deoxy-D-glucose: Similar structure but different stereochemistry, leading to different biological interactions.
6-amino-6-deoxy-L-sorbose: The reduced form of L-Sorbose, 6-azido-6-deoxy-, with different reactivity and applications.
L-Sorbose, 6-azido-6-deoxy- stands out due to its unique combination of the azido group and the L-sorbose backbone, providing a versatile tool for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
120524-87-0 |
|---|---|
Molekularformel |
C6H11N3O5 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(3S,4R,5S)-6-azido-1,3,4,5-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-3(11)5(13)6(14)4(12)2-10/h3,5-6,10-11,13-14H,1-2H2/t3-,5+,6+/m0/s1 |
InChI-Schlüssel |
DHCFCMVDOWDQHL-OTWZMJIISA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@@H](C(=O)CO)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)N=[N+]=[N-] |
Synonyme |
L-Sorbose, 6-azido-6-deoxy- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Prop-2-en-1-yl)oxy]octadec-9-ene](/img/structure/B1166375.png)

![2-(1H-Benzo[d]imidazol-2-yl)-3-(methylamino)acrylonitrile](/img/structure/B1166382.png)


